molecular formula C14H15N5O3 B450793 N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-{4-nitrophenyl}acetohydrazide

N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-{4-nitrophenyl}acetohydrazide

Cat. No.: B450793
M. Wt: 301.3g/mol
InChI Key: SGZKHIJRFAJTSU-OVCLIPMQSA-N
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Description

N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-{4-nitrophenyl}acetohydrazide is a hydrazone derivative that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by the presence of a pyrazole ring, a nitrophenyl group, and an acetohydrazide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-{4-nitrophenyl}acetohydrazide typically involves the condensation reaction between 1,3-dimethyl-1H-pyrazole-4-carbaldehyde and 2-{4-nitrophenyl}acetohydrazide. This reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, and in the presence of an acid catalyst like acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-{4-nitrophenyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted hydrazones.

Mechanism of Action

The mechanism of action of N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-{4-nitrophenyl}acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-{4-chlorophenyl}acetohydrazide
  • N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-{4-methylphenyl}acetohydrazide

Uniqueness

N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-{4-nitrophenyl}acetohydrazide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C14H15N5O3

Molecular Weight

301.3g/mol

IUPAC Name

N-[(E)-(1,3-dimethylpyrazol-4-yl)methylideneamino]-2-(4-nitrophenyl)acetamide

InChI

InChI=1S/C14H15N5O3/c1-10-12(9-18(2)17-10)8-15-16-14(20)7-11-3-5-13(6-4-11)19(21)22/h3-6,8-9H,7H2,1-2H3,(H,16,20)/b15-8+

InChI Key

SGZKHIJRFAJTSU-OVCLIPMQSA-N

SMILES

CC1=NN(C=C1C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C

Isomeric SMILES

CC1=NN(C=C1/C=N/NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C

Canonical SMILES

CC1=NN(C=C1C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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